molecular formula C11H15BrClNO B1520411 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride CAS No. 346705-24-6

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B1520411
CAS No.: 346705-24-6
M. Wt: 292.6 g/mol
InChI Key: UTEPJFBYENXDDE-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring attached to a 5-bromo-2-methoxyphenyl group, and it is often used in research settings for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then reacted with a suitable amine to form the pyrrolidine ring. The final step involves the formation of the hydrochloride salt to increase the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is similar to other compounds containing the pyrrolidine ring or the 5-bromo-2-methoxyphenyl group. Some similar compounds include:

  • Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.

  • Bromo-substituted phenyl compounds: These compounds contain a bromo group on the phenyl ring and are known for their reactivity and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEPJFBYENXDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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